molecular formula C10H11NO3 B2488669 Phenyl 3-hydroxyazetidine-1-carboxylate CAS No. 438487-47-9

Phenyl 3-hydroxyazetidine-1-carboxylate

Cat. No.: B2488669
CAS No.: 438487-47-9
M. Wt: 193.202
InChI Key: YEJDNGGGLVFJJX-UHFFFAOYSA-N
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Description

Phenyl 3-hydroxyazetidine-1-carboxylate is a useful research compound. Its molecular formula is C10H11NO3 and its molecular weight is 193.202. The purity is usually 95%.
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Scientific Research Applications

Antibacterial and Antifungal Applications

Phenyl 3-hydroxyazetidine-1-carboxylate derivatives demonstrate significant antibacterial and antifungal properties. For instance, 3-acetoxyazetidin-2-ones and 3-hydroxyazetidin-2-ones, closely related compounds, show in vitro antifungal activity against various pathogenic fungi including Cryptococcus neoformans, Candida species, and Trichosporon cutaneum. Additionally, certain derivatives containing a free carboxylic acid group display antibacterial activity against common pathogens such as Staphylococcus aureus and Escherichia coli (Walsh et al., 1996).

Medicinal Chemistry and Peptide Design

This compound compounds have shown promise in medicinal chemistry, particularly as non-proteinogenic amino acids. These compounds provide a new class of peptide isosteres for medicinal chemists, useful in the design of novel therapeutic agents. The stability of 3-hydroxyazetidine amides under acidic and neutral pH conditions further enhances their value in this field (Glawar et al., 2013).

Synthesis of Fluorinated Amino Acids

In the realm of synthetic chemistry, this compound serves as a key intermediate in the synthesis of fluorinated beta-amino acids. These fluorinated amino acids are of high interest as building blocks in medicinal chemistry due to their potential biological activity (Van Hende et al., 2009).

Anticancer Applications

Derivatives of this compound have been synthesized and evaluated for their anticancer properties. Certain compounds in this class have demonstrated in vitro cytotoxicity against various human cancer cell lines, indicating their potential use in designing new anticancer agents (Kumar et al., 2009).

Application in Organocatalysis

This compound derivatives have been employed as chiral ligands in organocatalysis, particularly in the asymmetric addition of diethylzinc to aromatic aldehydes. This application demonstrates their utility in synthesizing enantiomerically pure compounds, which is crucial in pharmaceutical synthesis (Liu et al., 2008).

Safety and Hazards

Phenyl 3-hydroxyazetidine-1-carboxylate is associated with several hazard statements, including H302 (harmful if swallowed), H315 (causes skin irritation), H319 (causes serious eye irritation), and H335 (may cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapours/spray and wearing protective gloves/protective clothing/eye protection/face protection .

Properties

IUPAC Name

phenyl 3-hydroxyazetidine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11NO3/c12-8-6-11(7-8)10(13)14-9-4-2-1-3-5-9/h1-5,8,12H,6-7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YEJDNGGGLVFJJX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1C(=O)OC2=CC=CC=C2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

193.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

438487-47-9
Record name phenyl 3-hydroxyazetidine-1-carboxylate
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